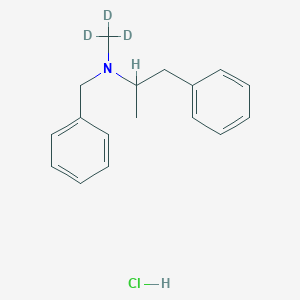
rac Benzphetamine-d3 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac Benzphetamine-d3 Hydrochloride is a deuterium-labeled version of Benzphetamine Hydrochloride. It is a stable isotope-labeled compound used in various scientific research applications. The compound has the molecular formula C17H19D3ClN and a molecular weight of 278.83 g/mol . It is primarily used as a reference standard in analytical chemistry and pharmacology.
Métodos De Preparación
The synthesis of Rac Benzphetamine-d3 Hydrochloride involves the incorporation of deuterium atoms into the Benzphetamine molecule. The synthetic route typically starts with the precursor Benzphetamine, which undergoes a series of chemical reactions to replace hydrogen atoms with deuterium. The final product is then converted into its hydrochloride salt form. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Rac Benzphetamine-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its amine form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Aplicaciones Científicas De Investigación
Rac Benzphetamine-d3 Hydrochloride is widely used in scientific research, including:
Analytical Chemistry: As a stable isotope-labeled compound, it serves as an internal standard for mass spectrometry and other analytical techniques.
Pharmacology: Used in drug metabolism studies to trace the metabolic pathways of Benzphetamine.
Neuroscience: Employed in research on the central nervous system to study the effects of sympathomimetic amines.
Industrial Applications: Utilized in the development of new pharmaceuticals and in quality control processes
Mecanismo De Acción
The mechanism of action of Rac Benzphetamine-d3 Hydrochloride is similar to that of Benzphetamine. It acts as a sympathomimetic amine, stimulating the release of norepinephrine and dopamine in the central nervous system. This leads to increased alertness, reduced appetite, and elevated blood pressure. The compound binds to adrenergic receptors, mediating its effects through the activation of these receptors .
Comparación Con Compuestos Similares
Rac Benzphetamine-d3 Hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. Similar compounds include:
Benzphetamine Hydrochloride: The non-deuterated form, used for similar applications but without the benefits of stable isotope labeling.
Amphetamine: Another sympathomimetic amine with similar pharmacological properties but different chemical structure.
Methamphetamine: A more potent sympathomimetic amine with higher potential for abuse and addiction.
Propiedades
Fórmula molecular |
C17H22ClN |
|---|---|
Peso molecular |
278.8 g/mol |
Nombre IUPAC |
N-benzyl-1-phenyl-N-(trideuteriomethyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C17H21N.ClH/c1-15(13-16-9-5-3-6-10-16)18(2)14-17-11-7-4-8-12-17;/h3-12,15H,13-14H2,1-2H3;1H/i2D3; |
Clave InChI |
ANFSNXAXVLRZCG-MUTAZJQDSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N(CC1=CC=CC=C1)C(C)CC2=CC=CC=C2.Cl |
SMILES canónico |
CC(CC1=CC=CC=C1)N(C)CC2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,8R,9S,10R,17R)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13439354.png)

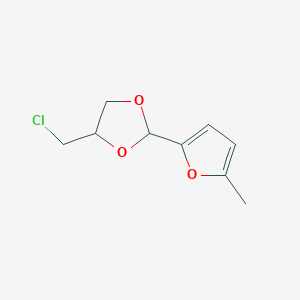
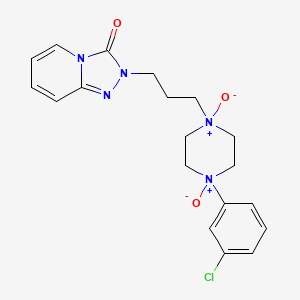

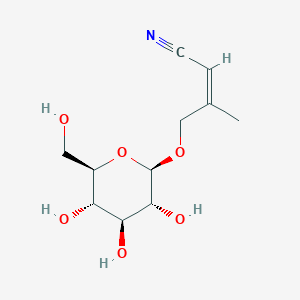


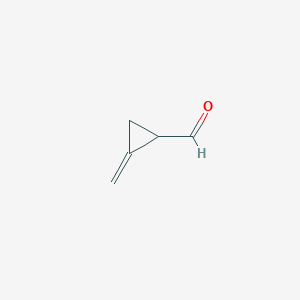

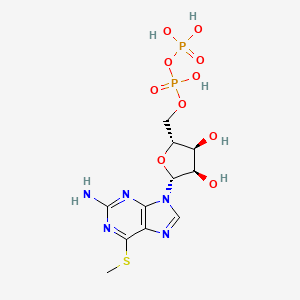

![(aE)-3-Bromo-4-hydroxy-a-[[(tetrahydro-2H-pyran-2-yl)oxy]imino]benzenepropanoic Acid](/img/structure/B13439418.png)

